molecular formula C9H10ClF B1355048 1-(3-Chloropropyl)-4-fluorobenzene CAS No. 64747-82-6

1-(3-Chloropropyl)-4-fluorobenzene

Cat. No.: B1355048
CAS No.: 64747-82-6
M. Wt: 172.63 g/mol
InChI Key: MMGVMGXKGNKRAU-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-fluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the alkylation of 4-fluorobenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or toluene. The reaction mechanism involves the nucleophilic substitution of the chlorine atom in 3-chloropropyl chloride by the benzene ring, facilitated by the base.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include alcohols or carboxylic acids.

    Reduction: Products include alkanes or alcohols.

Scientific Research Applications

1-(3-Chloropropyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-fluorobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the 3-chloropropyl group can facilitate interactions with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-fluorobenzene can be compared with other similar compounds such as:

    1-(3-Chloropropyl)-4-chlorobenzene: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.

    1-(3-Chloropropyl)-4-bromobenzene:

    1-(3-Chloropropyl)-4-methylbenzene: The methyl group can influence the compound’s hydrophobicity and interactions with biological targets.

The uniqueness of this compound lies in the combination of the 3-chloropropyl group and the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(3-chloropropyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGVMGXKGNKRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513291
Record name 1-(3-Chloropropyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64747-82-6
Record name 1-(3-Chloropropyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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